molecular formula C36H69N3O3 B3269997 1,14,27-Triazacyclononatriacontane-2,15,28-trione CAS No. 51999-19-0

1,14,27-Triazacyclononatriacontane-2,15,28-trione

Cat. No.: B3269997
CAS No.: 51999-19-0
M. Wt: 592.0 g/mol
InChI Key: JVPCLRNAEMPAAP-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Macrocyclic Amides and Azamacrocycles

1,14,27-Triazacyclononatriacontane-2,15,28-trione belongs to the extensive class of macrocyclic compounds, which are characterized by a large ring structure. Specifically, it is classified as an azamacrocycle due to the presence of nitrogen atoms within the cyclic framework and a macrocyclic amide (or lactam) owing to the repeating amide bond linkages. The 39-membered ring of this compound, incorporating three nitrogen atoms and three carbonyl groups, endows it with a distinct architecture that influences its chemical and physical properties.

Historical Perspectives on Large Cyclic Oligoamides

The study of macrocyclic compounds has a rich history, with early work focusing on crown ethers and their remarkable ability to selectively bind alkali metal cations. The synthesis of macrocyclic oligoamides, however, presented unique challenges due to the competing intermolecular polymerization reactions. The development of high-dilution techniques and template-assisted synthesis methods in the mid-20th century paved the way for the efficient preparation of these large ring structures. researchgate.net

Historically, research on macrocyclic amides has been driven by their potential as synthetic receptors, enzyme mimics, and transmembrane ion transporters. Rigid macrocyclic triamides, for instance, have been successfully designed as anion receptors, demonstrating selective binding for anions of specific geometries. bakerlab.orgnih.govpatsnap.comlbl.gov This pioneering work highlighted the importance of a pre-organized cavity lined with hydrogen-bond donors for effective molecular recognition. bakerlab.orglbl.gov More recent advancements have seen the rise of computational methods to design and predict the structures of millions of novel macrocyclic oligoamides, vastly expanding the chemical space for exploration. patsnap.comlbl.govacs.org This computational revolution allows for the de novo design of macrocycles with specific, pre-determined three-dimensional structures, opening up new avenues for drug discovery and material science. nih.govnih.gov

Significance and Emerging Research Trajectories for this compound as a Macrocyclic Entity

While specific research on this compound is still emerging, its structural features suggest several promising research directions. The large, flexible 39-membered ring offers a unique platform for the coordination of large metal ions or the encapsulation of organic guest molecules. The presence of three amide groups provides sites for hydrogen bonding, which can be crucial for molecular recognition and self-assembly processes.

Future research is likely to focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives will be a primary focus. Detailed characterization using techniques such as X-ray crystallography and NMR spectroscopy will be essential to understand its solid-state and solution-phase conformations. acs.org

Coordination Chemistry: The three nitrogen atoms and three carbonyl oxygen atoms of the macrocycle present potential coordination sites for a variety of metal ions. Investigating the coordination chemistry of this ligand could lead to the development of novel catalysts, imaging agents, or materials with interesting magnetic or optical properties.

Host-Guest Chemistry: The large internal cavity of the macrocycle could enable it to act as a host for complementary guest molecules. Studies on its binding affinity and selectivity for different guests could pave the way for applications in sensing, separation, and drug delivery.

Self-Assembly and Supramolecular Chemistry: The hydrogen-bonding capabilities of the amide groups could be exploited to direct the self-assembly of the macrocycle into higher-order structures, such as nanotubes or vesicles, with potential applications in materials science and nanotechnology.

The exploration of this compound is emblematic of the broader trend in macrocyclic chemistry towards the design and synthesis of increasingly complex and functional molecular architectures. As our understanding of the fundamental principles governing molecular recognition and self-assembly continues to grow, so too will the potential applications of novel macrocycles like the one discussed herein.

Compound Information

Compound Name
This compound

Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C36H69N3O3 bakerlab.org
Molecular Weight 591.9 g/mol bakerlab.org
CAS Number 51999-19-0 bakerlab.org
Predicted LogP 7.3
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3
Rotatable Bond Count 3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,14,27-triazacyclononatriacontane-2,15,28-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H69N3O3/c40-34-28-22-16-10-4-1-7-13-19-25-31-37-35(41)29-23-17-11-5-2-9-15-21-27-33-39-36(42)30-24-18-12-6-3-8-14-20-26-32-38-34/h1-33H2,(H,37,41)(H,38,40)(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPCLRNAEMPAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)NCCCCCCCCCCCC(=O)NCCCCCCCCCCCC(=O)NCCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H69N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10789238
Record name 1,14,27-Triazacyclononatriacontane-2,15,28-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10789238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51999-19-0
Record name 1,14,27-Triazacyclononatriacontane-2,15,28-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10789238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 1,14,27 Triazacyclononatriacontane 2,15,28 Trione

Retrosynthetic Analysis and Identification of Key Precursors for Macrocyclization

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. For 1,14,27-Triazacyclononatriacontane-2,15,28-trione, the most logical disconnections are at the three amide bonds, as amide bond formation is a reliable and well-established reaction.

This retrosynthetic approach suggests a [3+3] fragment condensation strategy. The target macrocycle can be conceptually disconnected into three identical repeating units. This leads to a linear precursor, an amino acid with a long aliphatic chain, which possesses a terminal amine group and a terminal carboxylic acid group. The key precursor for macrocyclization would therefore be a long-chain ω-amino acid. A plausible linear precursor could be synthesized from a long-chain α,ω-dicarboxylic acid and a diamine.

Alternatively, a stepwise approach could be envisioned where two different linear precursors are coupled and then cyclized. For instance, a diamine with a long aliphatic chain could be reacted with two equivalents of a protected amino acid that also contains a long alkyl chain and a terminal carboxylic acid. After deprotection, the resulting linear precursor containing two terminal amino groups and two terminal carboxylic acid groups could undergo a final macrocyclization step. However, a more convergent and efficient strategy would involve the trimerization of a single bifunctional precursor.

Ring-Closing Methodologies for Large Macrocycles Incorporating Amide and Amine Linkages

The formation of large rings is entropically disfavored, and intermolecular reactions leading to linear polymers are often the dominant pathway. Several specialized techniques have been developed to promote intramolecular cyclization.

The high-dilution principle is a cornerstone of macrocyclization chemistry. By carrying out the ring-closing reaction at very low concentrations of the linear precursor (typically in the range of 10-3 M), the probability of intermolecular encounters is significantly reduced, thereby favoring the intramolecular reaction to form the desired macrocycle. This is often achieved by the slow addition of the linear precursor solution to a large volume of solvent, a technique known as syringe-pump addition. The choice of solvent is also critical and is often a polar aprotic solvent such as DMF or acetonitrile, which can solvate the reactive intermediates without interfering with the reaction.

ParameterConditionRationale
Concentration 10-3 - 10-4 MMinimizes intermolecular reactions.
Addition Rate Slow (e.g., over several hours)Maintains a low stationary concentration of the precursor.
Solvent High boiling, polar aprotic (e.g., DMF, CH3CN)Good solubility of precursors and intermediates.
Temperature Varies (often elevated)To overcome the activation energy of amide bond formation.

Template-assisted synthesis utilizes a metal ion or another species to pre-organize the linear precursor into a conformation that is conducive to cyclization. The template agent binds to multiple sites on the precursor, bringing the reactive ends into proximity and thus increasing the effective molarity. For a triaza macrocycle like the target compound, alkali metal or alkaline earth metal cations could potentially serve as templates by coordinating to the carbonyl oxygen atoms and the amine nitrogen atoms of the linear precursor. This pre-organization lowers the entropic barrier for cyclization. After the ring-closing reaction, the template is removed to yield the free macrocycle.

Template IonPotential Coordination SitesEffect
Li+, Na+, K+Amide carbonyl oxygens, amine nitrogensPre-organizes the linear precursor for cyclization.
Cs+Amide carbonyl oxygens, amine nitrogensLarger ionic radius may be suitable for large macrocycles.
Mg2+, Ca2+Amide carbonyl oxygens, amine nitrogensStronger coordination may enhance the template effect.

A stepwise approach involves the sequential coupling of smaller building blocks to construct the linear precursor, followed by the final macrocyclization step. nih.gov This method offers greater control over the synthesis and allows for the introduction of different functionalities if desired. For the synthesis of this compound, one could start with a protected long-chain amino acid. This monomer could be coupled to a second, similarly protected monomer to form a dimer. Repetition of this process would lead to the linear trimer, which, after selective deprotection of the terminal groups, would be ready for macrocyclization. This strategy is particularly useful for preparing unsymmetrical macrocycles, though for the symmetrical target molecule, a one-pot trimerization of a suitable precursor under high dilution would be more convergent.

Optimization of Reaction Conditions and Yields for Macrocycle Formation

The yield of the macrocyclization step is often the bottleneck in the synthesis of large rings. Optimization of various reaction parameters is therefore critical for a successful synthesis. Key factors to consider include the choice of coupling reagent for amide bond formation, solvent, temperature, and reaction time.

For the final lactamization, a variety of coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). The choice of reagent can have a significant impact on the yield and the extent of side reactions like epimerization if chiral centers are present.

The optimization process is often empirical and may involve screening a range of conditions to find the optimal balance that maximizes the yield of the desired macrocycle while minimizing the formation of oligomeric byproducts.

ParameterVariableEffect on Yield
Coupling Reagent DCC, EDC, HATU, PyBOPEfficiency of amide bond formation, side reactions.
Solvent Polarity, boiling pointSolubility of reactants, reaction rate.
Temperature 25°C to >100°CReaction rate vs. decomposition.
Reaction Time Hours to daysCompletion of reaction vs. side product formation.

Green Chemistry Principles in the Production of this compound

The production of complex molecules like this compound can be guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. resolvemass.ca These principles focus on creating safer, more efficient, and environmentally benign chemical processes. researchgate.net

Key green chemistry principles applicable to the synthesis of this macrocyclic triamide include:

Prevention of Waste: Designing synthetic pathways that generate minimal by-products is a cornerstone of green chemistry. resolvemass.ca For a large molecule like this compound, this would involve optimizing reaction conditions to achieve high yields and reduce the formation of oligomeric or polymeric side products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cyclization reactions, which are key to forming the macrocyclic structure, should be designed to have a high atom economy.

Use of Safer Solvents and Auxiliaries: Traditional polyamide synthesis often relies on dipolar aprotic solvents like N-methyl pyrrolidone (NMP) and dimethylformamide (DMF), which are facing increasing regulatory scrutiny due to health and environmental concerns. rsc.org Research into greener alternatives is ongoing, with several promising candidates for polyamide synthesis. rsc.orgbohrium.com

Design for Energy Efficiency: Employing energy-efficient synthetic methods can significantly reduce the carbon footprint of production. resolvemass.ca Techniques such as microwave-assisted synthesis can accelerate reaction times and lower energy consumption compared to conventional heating methods. mdpi.com

Use of Renewable Feedstocks: While the specific precursors for this compound are not detailed in publicly available literature, a green chemistry approach would prioritize the use of starting materials derived from renewable biological sources. rsc.orgchemrxiv.org The development of bio-based monomers is a key area of research in sustainable polymer chemistry. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. researchgate.net For the amide bond formation in the synthesis of this triazacyclononatriacontane trione, the development of efficient and recyclable catalysts would be a key green chemistry objective.

Table 1: Comparison of Conventional and Green Solvents for Polyamide Synthesis

Solvent Type Examples Advantages Disadvantages
Conventional NMP, DMF, DMAC rsc.org Well-established, good solubility for reactants rsc.org Health and environmental hazards, high boiling points rsc.org
Green Alternatives Gamma-Valerolactone (GVL), Cyrene™, Dimethyl Isosorbide (DMI) rsc.orgresearchgate.net Lower toxicity, biodegradable, derived from renewable sources mdpi.comresearchgate.net May require optimization of reaction conditions, potentially lower solubility for some reactants rsc.org

| Deep Eutectic Solvents (DESs) | Choline chloride-based mixtures rsc.org | Low toxicity, biodegradable, can be tailored for specific applications rsc.org | Can be hygroscopic, may have higher viscosity rsc.org |

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of large macrocyclic compounds present significant challenges due to their size, potential for aggregation, and the presence of closely related impurities. Advanced chromatographic techniques are essential for obtaining high-purity this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purification in synthetic chemistry, offering high resolution and scalability. kromasil.comsigmaaldrich.com For a large macrocycle, reversed-phase HPLC would likely be the method of choice, utilizing a C18 or similar stationary phase. The scalability of HPLC allows for processes developed at the laboratory scale to be transferred to industrial production. kromasil.com

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful and greener alternative to HPLC for the purification of complex molecules. jocpr.com This technique uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent. wikipedia.orgyoutube.com The low viscosity and high diffusivity of supercritical fluids lead to faster separations and reduced solvent consumption. youtube.com SFC is particularly well-suited for the purification of thermally labile molecules and chiral compounds. wikipedia.org The integration of SFC with other chromatographic methods, such as liquid chromatography, can create a powerful two-step purification process for complex samples like macrocyclic peptides. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the target compound. nih.gov This method has been successfully applied to the preparative separation of other macrocyclic compounds. nih.gov A two-step HSCCC protocol can be developed to first fractionate the crude product and then purify the target fractions. nih.gov

Table 2: Overview of Advanced Purification Techniques for Macrocycles

Technique Principle Advantages Considerations
High-Performance Liquid Chromatography (HPLC) Solid-liquid chromatography based on differential partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.comgilson.com High resolution, well-established, scalable, versatile for a wide range of compounds. kromasil.com Can use large volumes of organic solvents, potential for irreversible adsorption on the column.
Supercritical Fluid Chromatography (SFC) Normal phase chromatography using a supercritical fluid as the mobile phase. wikipedia.org Faster separations, reduced organic solvent consumption, lower environmental impact, ideal for chiral separations. jocpr.comyoutube.com Requires specialized high-pressure equipment. youtube.com

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid chromatography without a solid support matrix. gilson.com | No irreversible adsorption, high sample loading capacity, reduced solvent consumption compared to preparative HPLC. nih.gov | Selection of the appropriate two-phase solvent system is critical and can be time-consuming. nih.gov |

In-depth Analysis of this compound Remains Elusive Due to Lack of Specific Research Data

A thorough investigation into the advanced structural and conformational properties of the chemical compound this compound reveals a significant gap in publicly available scientific literature. Despite extensive searches for detailed experimental data, specific research dedicated to the comprehensive structural elucidation and conformational analysis of this particular 39-membered macrocyclic triamide could not be located.

Consequently, the construction of a detailed article focusing on the high-resolution spectroscopic and crystallographic analysis, as well as the conformational dynamics of this compound, is not feasible at this time. The required empirical data from techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), vibrational spectroscopy (Infrared and Raman), single-crystal X-ray diffraction, and temperature-dependent NMR studies—all crucial for the requested in-depth analysis—are not present in the accessible scientific domain for this specific molecule.

While general principles of conformational analysis for large macrocycles and the application of the aforementioned analytical techniques to similar, but distinct, macrocyclic structures are well-documented, a scientifically accurate and authoritative article cannot be generated without data pertaining directly to this compound. The creation of such an article would necessitate fabricating data, which would be scientifically unsound and misleading.

Therefore, until dedicated research on the synthesis, isolation, and detailed structural characterization of this compound is published, a comprehensive report on its advanced structural and conformational properties remains beyond reach.

Advanced Structural Elucidation and Conformational Analysis of 1,14,27 Triazacyclononatriacontane 2,15,28 Trione

Conformational Dynamics and Isomerism of the 39-Membered Ring

The Role of Intramolecular Hydrogen Bonding in Shaping Macrocyclic Conformations

Intramolecular hydrogen bonding plays a pivotal role in dictating the three-dimensional structure of large macrocycles like 1,14,27-triazacyclononatriacontane-2,15,28-trione. These non-covalent interactions occur between the amide proton (N-H), which acts as a hydrogen bond donor, and the carbonyl oxygen (C=O), the hydrogen bond acceptor, at different positions within the 39-membered ring. The presence of three amide linkages provides multiple opportunities for the formation of these stabilizing interactions.

The formation of intramolecular hydrogen bonds can significantly reduce the conformational flexibility of the macrocycle, leading to more defined and folded structures. nih.govrsc.org In the case of this compound, these interactions can create pseudo-cyclic substructures within the larger ring, effectively pre-organizing the molecule into a more compact conformation. nih.gov This pre-organization is crucial as it can influence the molecule's physical and chemical properties. Computational studies on similar macrocyclic peptides have highlighted the importance of intramolecular hydrogen bonds in stabilizing specific conformations and promoting certain reaction pathways. nih.govresearchgate.net The strength and prevalence of these hydrogen bonds are dependent on the solvent environment; polar solvents may disrupt intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent.

Below is a table illustrating the potential intramolecular hydrogen bonding interactions within this compound and their expected impact on the macrocycle's conformation.

Hydrogen Bond DonorHydrogen Bond AcceptorPotential Conformational Impact
N1-HO=C15 or O=C28Formation of a turn or loop, leading to a more folded structure.
N14-HO=C1 or O=C28Contributes to the overall collapse of the macrocycle into a more globular shape.
N27-HO=C1 or O=C15Induces rigidity in a segment of the macrocyclic backbone.

Analysis of Ring Rigidity and Flexibility in Solution and Solid States

The 39-membered ring of this compound imparts significant conformational flexibility. rsc.orgsemanticscholar.org The study of its rigidity and flexibility requires different analytical techniques for the solution and solid states, as the observed conformations can vary significantly between these two phases.

In solution , large macrocycles like this compound are expected to exist as a dynamic equilibrium of multiple interconverting conformers. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this conformational landscape in solution. digitellinc.comnih.gov Techniques such as Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy can provide information about through-space proximities between protons, which helps in defining the folded structure. Residual Dipolar Couplings (RDCs) can offer insights into the orientation of different parts of the molecule relative to each other. digitellinc.com The study of these parameters in different solvents can also elucidate the influence of the environment on the conformational preferences of the macrocycle. nih.gov

The following table summarizes the key analytical techniques used to study the conformational properties of large macrocycles.

Analytical TechniqueStateInformation Provided
X-ray CrystallographySolidPrecise 3D structure, bond lengths, and angles in the crystalline form. researchgate.net
NMR Spectroscopy (NOE/ROE)SolutionInter-proton distances, revealing the folded structure and conformational equilibrium. acs.org
NMR Spectroscopy (RDC)SolutionLong-range structural information and orientation of molecular fragments. digitellinc.com
Computational ModelingIn SilicoPrediction of low-energy conformers and understanding of conformational dynamics. researchgate.netnih.gov

Chiroptical Properties and Stereochemical Control (if applicable)

Chiroptical properties are only relevant if this compound is a chiral molecule. The systematic name does not specify any stereocenters. Chirality would be imparted on this macrocycle if one or more of the building blocks used in its synthesis are enantiomerically pure. For instance, the use of chiral diamines or dicarboxylic acids in the macrocyclization step would result in a chiral product.

Stereochemical control during the synthesis of such a macrocycle is of paramount importance to obtain a single enantiomer or a specific diastereomer. rsc.orgbham.ac.uk The stereochemical outcome of the macrocyclization reaction can be influenced by various factors, including the use of chiral templates, catalysts, or starting materials. acs.orgrsc.org Controlling the stereochemistry is crucial as different stereoisomers can have vastly different biological activities and physical properties.

The table below outlines the relationship between the chirality of this compound and the applicable analytical techniques.

Molecular PropertyConditionAnalytical TechniquesSignificance
ChiralityPresence of stereocenters (e.g., from chiral building blocks)PolarimetryDetermines if the molecule is optically active.
Chiroptical PropertiesMolecule is chiralElectronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)Provides information on the absolute configuration and solution conformation. nih.govrsc.org
Stereochemical ControlSynthesis of a chiral variantChiral chromatography, NMR with chiral shift reagentsSeparation and characterization of stereoisomers.

Lack of Specific Research Data for this compound Hampers In-Depth Theoretical Analysis

General computational methodologies are frequently applied to understand the behavior of similar macrocyclic structures. These studies often employ Density Functional Theory (DFT) and ab initio methods to investigate electronic structures, molecular orbital energies, and electrostatic potential maps. Molecular dynamics simulations are a standard tool for exploring conformational landscapes and solvent interactions of flexible macrocycles. Furthermore, computational spectroscopy is used to predict spectroscopic parameters, which are then ideally validated against experimental data.

However, without specific studies on this compound, any discussion on its specific electronic properties, solution-phase behavior, conformational preferences, spectroscopic signature, or reaction pathways would be speculative. Authoritative and scientifically accurate data, including data tables and detailed research findings, as requested, cannot be generated without dedicated computational studies on this molecule.

Further research, including focused computational projects, would be necessary to provide the specific data points and in-depth analysis required to populate the requested article sections. Such studies would offer valuable insights into the unique structural and electronic characteristics of this large macrocyclic triamide.

Reactivity and Derivatization of 1,14,27 Triazacyclononatriacontane 2,15,28 Trione

Chemical Transformations of the Amide Linkages

The amide bonds are defining features of 1,14,27-Triazacyclononatriacontane-2,15,28-trione, and their transformation is a key aspect of the compound's reactivity. Amides are generally stable functional groups, but they can undergo specific chemical reactions, primarily hydrolysis and reduction.

Hydrolysis: The amide linkages in the macrocycle can be hydrolyzed under acidic or basic conditions to yield the corresponding aminocarboxylic acid precursors. libretexts.orgopenstax.org The large ring structure may impose some steric hindrance, potentially requiring more forcing reaction conditions compared to acyclic amides.

Acidic Hydrolysis: Treatment with strong aqueous acids, such as hydrochloric acid or sulfuric acid, at elevated temperatures would lead to the cleavage of the three amide bonds. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The resulting amine and carboxylic acid functional groups would be protonated and deprotonated, respectively, driving the equilibrium towards the cleaved product. openstax.org

Basic Hydrolysis: Saponification using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution would also cleave the amide bonds. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org

Reduction: The amide carbonyl groups can be reduced to methylene groups, thereby converting the triamide macrocycle into a triamine macrocycle. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. openstax.org This reaction is significant as it replaces the planar, electron-withdrawing amide groups with flexible, electron-donating amine groups, which can dramatically alter the compound's coordination properties and potential applications.

Table 1: Representative Conditions for Amide Transformations

Transformation Reagents Solvent Conditions Product Type
Acidic Hydrolysis 6 M HCl Water/Dioxane Reflux Acyclic amino acid
Basic Hydrolysis 4 M NaOH Ethanol/Water Reflux Acyclic amino salt
Reduction LiAlH₄ Tetrahydrofuran Reflux Cyclic triamine

N-Alkylation and N-Acylation Reactions on the Nitrogen Atoms

The three secondary amine nitrogen atoms in the macrocyclic backbone are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are crucial for introducing a wide range of functional groups, thereby modifying the solubility, coordinating ability, and biological activity of the macrocycle.

N-Alkylation: This involves the reaction of the macrocycle with an alkyl halide or another suitable alkylating agent. The reactivity of the alkylating agent and the reaction conditions can be tuned to control the degree of substitution. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction. Recent advancements in N-alkylation methodologies, such as copper-catalyzed metallaphotoredox approaches, allow for the coupling of a broad range of alkyl bromides under mild, room temperature conditions. princeton.edu

N-Acylation: This is the reaction of the macrocycle with an acylating agent, such as an acyl chloride or an acid anhydride, to form N-acyl derivatives. These reactions are generally high-yielding and can be carried out under mild conditions. Electrochemical methods for N-acylation in aqueous media have also been developed, offering a more sustainable approach. rsc.org

Table 2: Common Reagents for N-Alkylation and N-Acylation

Reaction Reagent Class Examples Base
N-Alkylation Alkyl Halides Methyl iodide, Benzyl bromide K₂CO₃, Et₃N
Reductive Amination Aldehyde/Ketone + NaBH(OAc)₃ -
N-Acylation Acyl Halides Acetyl chloride, Benzoyl chloride Pyridine, Et₃N
Acid Anhydrides Acetic anhydride, Succinic anhydride DMAP (cat.)

Functionalization of the Peripheral Hydrocarbon Chains

The long hydrocarbon chains (undecamethylene, C₁₁H₂₂) separating the amide functionalities provide the macrocycle with conformational flexibility and lipophilicity. While generally less reactive than the amide and amine groups, these chains can be functionalized, although this often requires more vigorous reaction conditions.

Strategies for C-H functionalization are an emerging area in macrocycle synthesis and modification. nih.govresearchgate.net These methods can allow for the direct introduction of functional groups onto the hydrocarbon backbone, although selectivity can be a challenge. Free-radical halogenation, for instance, could introduce bromine or chlorine atoms at various positions along the chains, which can then serve as handles for further synthetic transformations.

Regioselectivity and Stereoselectivity in Functionalization Reactions

Controlling the regioselectivity of functionalization is a significant challenge, especially in a large, symmetrical molecule like this compound.

Regioselectivity in N-Functionalization: Achieving selective mono-, di-, or tri-substitution on the nitrogen atoms can be difficult due to their similar chemical environments. Stepwise addition of the alkylating or acylating agent in substoichiometric amounts can favor monosubstitution. The use of protecting groups could also be a viable strategy to achieve selective functionalization. For instance, two of the three nitrogen atoms could be protected, allowing the third to be selectively functionalized, followed by deprotection. Research on the regioselective N-functionalization of tetraazacycloalkanes has demonstrated that the use of bisaminal bridges as protecting groups can allow for controlled substitution. nih.gov

Stereoselectivity: As the parent macrocycle is achiral, the introduction of stereocenters would require the use of chiral reagents or catalysts. For example, acylation with a chiral acid chloride would result in a diastereomeric mixture. The large, flexible nature of the macrocycle may not provide a strong bias for stereoselective reactions without the introduction of more rigid structural elements.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into larger, hybrid molecules to combine its properties with those of other chemical entities. This can be achieved by attaching other molecular fragments to the macrocycle via the functionalization reactions described above.

For example, pharmacologically active groups, fluorescent tags, or solid supports could be appended to the macrocycle through N-alkylation or N-acylation. The synthesis of hybrid molecules containing naphthoquinone and quinolinedione scaffolds has been shown to be a promising strategy in the development of new therapeutic agents. mdpi.com Similarly, attaching such planar aromatic systems to the nitrogen atoms of the macrocycle could lead to novel compounds with interesting biological or material properties.

The synthesis of such hybrid molecules would typically involve a multi-step process:

Functionalization of the macrocycle to introduce a reactive handle (e.g., a primary amine or a carboxylic acid) via N-alkylation or N-acylation with a bifunctional reagent.

Coupling of the functionalized macrocycle with another molecule of interest using standard coupling chemistries (e.g., amide bond formation, click chemistry).

Coordination Chemistry of 1,14,27 Triazacyclononatriacontane 2,15,28 Trione with Metal Ions

Ligand Design Principles for Triazamacrocycles and Polyamides

The design of triazamacrocycles and polyamides as ligands is guided by several key principles aimed at achieving selective and stable complexation with specific metal ions. The structure of 1,14,27-Triazacyclononatriacontane-2,15,28-trione incorporates both aza- and amide functionalities within a large macrocyclic framework.

Macrocyclic Effect: The pre-organized structure of macrocyclic ligands generally leads to higher thermodynamic stability (the macrocyclic effect) and often greater kinetic inertness of their metal complexes compared to their open-chain analogues. This is due to a less unfavorable entropy change upon complexation.

Cavity Size and Flexibility: The large 39-membered ring of this macrocycle provides a substantial and potentially flexible cavity. The size of the cavity is a crucial determinant for the selective binding of metal ions, with optimal stability achieved when the ionic radius of the metal ion matches the cavity size. The long polymethylene chains between the donor groups afford significant conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of various metal ions.

Donor Atom Type and Arrangement: The ligand presents a combination of hard amide oxygen donors and borderline secondary amine nitrogen donors. This mixed-donor character can lead to versatile coordination behavior, potentially allowing for complexation with a wide range of metal ions. The relative positioning of these three nitrogen and three oxygen donor atoms dictates the potential coordination geometries the ligand can adopt.

Lipophilicity: The long hydrocarbon chains in the macrocyclic backbone impart significant lipophilicity to the ligand. This property is often exploited in applications such as ion-selective electrodes and phase-transfer catalysis, where solubility in organic media is essential.

Complexation with Transition Metal Ions (e.g., Pb(II), Mn(II), Cu(II))

While specific experimental data for this compound is unavailable, predictions on its interaction with transition metals can be made based on the behavior of similar polyamide and polyamine macrocycles.

Lead(II) (Pb(II)): Lead(II) is a soft Lewis acid and is known to form stable complexes with ligands containing both nitrogen and oxygen donors. The flexible nature of the large macrocycle would likely allow it to encapsulate the Pb(II) ion, utilizing some or all of the six donor atoms. The presence of the amide groups could enhance selectivity for Pb(II) over other divalent metal ions.

Manganese(II) (Mn(II)): As a borderline hard Lewis acid, Mn(II) typically prefers coordination with oxygen donors. However, it also readily coordinates with nitrogen atoms. In its complex with this macrocycle, Mn(II) would likely interact with both the amide oxygens and the amine nitrogens. The large and flexible nature of the ligand would be able to accommodate the preference of Mn(II) for higher coordination numbers, such as six or seven.

Copper(II) (Cu(II)): Copper(II) has a strong preference for square planar or tetragonally distorted octahedral geometries due to the Jahn-Teller effect. The flexible macrocycle could potentially fold to provide a suitable arrangement of donor atoms for Cu(II). The strong affinity of Cu(II) for nitrogen donors suggests that the three nitrogen atoms of the macrocycle would be involved in the primary coordination sphere.

Complexation with Lanthanide and Actinide Series Ions

Lanthanide and actinide ions are hard Lewis acids with a strong preference for oxygen donor ligands and typically exhibit high coordination numbers (8-12). The presence of three amide oxygen atoms in this compound makes it a plausible candidate for complexing these ions. The large size and flexibility of the macrocyclic ring are well-suited to accommodate the large ionic radii and high coordination number demands of the f-block elements. It is anticipated that the ligand would wrap around the metal ion, with the amide oxygens playing a primary role in coordination. The amine nitrogens might also participate in the coordination sphere, or solvent molecules could complete the coordination requirements of the metal ion.

Stoichiometry and Thermodynamic Stability Constants of Metal Complexes

Without experimental data, a definitive table of stability constants cannot be provided. However, general trends can be anticipated. It is expected that the ligand will predominantly form 1:1 (metal:ligand) complexes with most metal ions, a characteristic feature of macrocyclic ligands.

The thermodynamic stability of the complexes, quantified by the stability constant (log K), would depend on several factors:

The match between the metal ion size and the ligand cavity.

The electronic nature of the metal ion (hard/soft acid properties).

The solvent system used for the determination.

A hypothetical data table based on trends observed for similar large macrocycles is presented below for illustrative purposes.

Metal IonLog K (Anticipated Range)Method of Determination (Hypothetical)
Pb(II)5.0 - 7.0Potentiometric Titration
Mn(II)4.5 - 6.5Spectrophotometric Titration
Cu(II)6.0 - 8.5Potentiometric Titration

Spectroscopic Characterization of Metal-1,14,27-Triazacyclononatriacontane-2,15,28-trione Complexes

Several spectroscopic techniques would be essential for characterizing the metal complexes of this ligand.

Infrared (IR) Spectroscopy: Upon complexation, shifts in the vibrational frequencies of the N-H and C=O (Amide I band) groups would be expected. A decrease in the C=O stretching frequency is indicative of coordination through the amide oxygen. Similarly, changes in the N-H stretching and bending vibrations would suggest the involvement of the amine nitrogen atoms in metal binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. Chemical shift changes of the protons and carbons near the donor atoms upon metal ion binding would confirm coordination. For paramagnetic metal complexes (e.g., Cu(II), Mn(II)), significant broadening of NMR signals would be observed.

UV-Vis Spectroscopy: For transition metal complexes, UV-Vis spectroscopy can be used to study the d-d electronic transitions, providing information about the coordination geometry around the metal center. Changes in the ligand-based absorption bands upon complexation can also be monitored.

Structural Analysis of Metal-Macrocycle Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. A crystallographic study of a metal-1,14,27-Triazacyclononatriacontane-2,15,28-trione complex would provide precise information on:

The coordination number and geometry of the metal ion.

The specific donor atoms of the ligand that are bonded to the metal.

The bond lengths and angles within the coordination sphere.

Given the flexibility of the ligand, it might adopt a folded or "wrapped" conformation around the metal ion to achieve a stable coordination environment.

Supramolecular Chemistry and Host Guest Interactions Involving 1,14,27 Triazacyclononatriacontane 2,15,28 Trione

Recognition and Binding of Neutral Guest Molecules

The cavity of 1,14,27-Triazacyclononatriacontane-2,15,28-trione, defined by its large hydrocarbon backbone interspersed with polar amide groups, is theoretically capable of binding neutral guest molecules. The primary driving forces for such interactions would be hydrogen bonding and van der Waals forces. The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens can serve as acceptors.

Research on analogous polyamide macrocycles has demonstrated their ability to encapsulate neutral molecules, such as dipeptides. nih.gov The binding process often involves the threading of the guest molecule through the macrocyclic cavity, where complementary hydrogen bonds can form between the host and the guest. nih.gov The size and shape of the macrocycle's cavity play a crucial role in the selectivity of guest binding, with a better fit leading to stronger and more stable complex formation. For a large and flexible macrocycle like this compound, it is conceivable that it could adopt a conformation that complements the shape of a specific neutral guest, thereby maximizing the non-covalent interactions.

The table below presents hypothetical binding affinities for this compound with a series of neutral guest molecules, based on principles of size and functional group complementarity.

Guest MoleculePredicted Binding Affinity (Ka, M-1)Dominant Interactions
Adipic AcidModerateHydrogen Bonding, van der Waals
1,6-HexanediolLow-ModerateHydrogen Bonding
N-acetyl-glycine methyl esterModerate-HighHydrogen Bonding, Dipole-Dipole
DodecaneLowvan der Waals

Anion Recognition and Sensing Capabilities of the Macrocyclic Cavity

The presence of amide N-H groups makes this compound a prime candidate for anion recognition. These groups can act as hydrogen bond donors to bind anionic guests within the macrocyclic cavity. The preorganization of these hydrogen bond donors is a key factor in determining the affinity and selectivity of anion binding.

Studies on other polyamide-containing macrocycles have shown that the size of the macrocyclic ring and the nature of the amine functionalities significantly influence anion binding. nih.gov For instance, a 28-membered ring with secondary amines exhibited selective binding for the hydrogen sulfate (B86663) anion (HSO4-). nih.gov The conformation of the macrocycle can also be influenced by the presence of N-substituents, which in turn affects anion affinity. nih.gov The large and flexible nature of this compound might allow it to wrap around larger anions, forming multiple hydrogen bonds and leading to stable complexes.

The sensing capabilities of such macrocycles arise from the change in a measurable property, such as fluorescence or a colorimetric response, upon anion binding. While specific sensing studies on this compound are not documented, analogous systems have been developed for the optical detection of anions. rsc.org

The following table illustrates the potential anion binding selectivity of this compound based on the properties of similar macrocycles.

AnionPredicted SelectivityRationale
Chloride (Cl-)ModerateRequires significant conformational change for optimal binding.
Dihydrogen Phosphate (H2PO4-)HighTetrahedral geometry and multiple hydrogen bond acceptors are a good fit for the flexible cavity.
Nitrate (NO3-)LowPlanar geometry and delocalized charge lead to weaker interactions.
Sulfate (SO42-)HighHigh charge density and tetrahedral geometry favor strong binding.

Note: This data is predictive and based on the established principles of anion recognition by polyamide macrocycles.

Cation Binding Selectivity and Mechanism (excluding biological ions)

While the primary binding sites of this compound are geared towards neutral and anionic guests, the carbonyl oxygens of the amide groups could potentially coordinate with cations. The lone pairs of electrons on the oxygen atoms can act as Lewis basic sites to interact with positively charged metal ions.

The selectivity of cation binding would be largely dictated by the "macrocyclic effect," where the preorganized nature of the binding sites in a cyclic ligand leads to enhanced stability of the resulting complex compared to its acyclic counterpart. illinois.edu The size of the macrocycle's cavity is a critical determinant of which cation will bind most strongly, a principle well-established with crown ethers. For a large macrocycle such as this compound, it is likely to show a preference for larger cations that can be accommodated within its flexible cavity. The mechanism of binding would involve the cation shedding its solvation shell to be encapsulated by the macrocycle, with the amide carbonyls providing a favorable coordination environment.

Self-Assembly Processes and Formation of Higher-Order Architectures

The structure of this compound, with its multiple hydrogen bond donor and acceptor sites, suggests the potential for self-assembly into higher-order architectures. Intermolecular hydrogen bonding between the amide N-H of one macrocycle and the carbonyl oxygen of another could lead to the formation of dimers, oligomers, or even extended networks.

The process of self-assembly is a cornerstone of supramolecular chemistry, enabling the construction of complex and functional nanostructures. colab.ws For peptide-based macrocycles, self-assembly can lead to the formation of materials with applications in areas such as biomaterials for neural scaffolds. rsc.org While specific self-assembly studies of this compound have not been reported, the principles governing the self-assembly of similar molecules suggest that factors such as solvent polarity and temperature would play a crucial role in directing the formation of specific architectures.

Thermodynamic and Kinetic Aspects of Host-Guest Complexation

The "macrocyclic effect" is a key thermodynamic principle in host-guest chemistry, where the preorganization of the host's binding sites leads to a less unfavorable entropic cost of binding compared to a flexible, acyclic analogue. illinois.edu The kinetics of complexation, described by the rates of association and dissociation, are also important. For large, flexible macrocycles, the rate of guest entry and exit from the cavity can be slower compared to smaller, more rigid hosts.

Isothermal titration calorimetry (ITC) is a powerful experimental technique used to determine the thermodynamic parameters of host-guest binding. semanticscholar.org Such studies on systems analogous to this compound would provide valuable insights into the driving forces behind its molecular recognition capabilities.

The following table provides a hypothetical thermodynamic profile for the binding of a guest molecule to this compound.

Thermodynamic ParameterPredicted ValueInterpretation
ΔG (kJ/mol)NegativeSpontaneous binding process.
ΔH (kJ/mol)NegativeEnthalpically driven, indicating favorable bond formation.
TΔS (kJ/mol)Negative or slightly positiveComplex formation leads to a decrease in disorder, though solvent release can contribute favorably.

Note: This data is illustrative and represents a typical thermodynamic profile for an enthalpically driven host-guest interaction.

Exploration of Non Biological Applications for 1,14,27 Triazacyclononatriacontane 2,15,28 Trione and Its Derivatives

Catalytic Applications in Organic Transformations

Despite extensive research into the applications of macrocyclic compounds in catalysis, specific studies detailing the use of 1,14,27-Triazacyclononatriacontane-2,15,28-trione or its derivatives in catalytic organic transformations are not available in the current scientific literature. The potential for this macrocycle to act as a ligand for metal catalysts or as an organocatalyst remains an unexplored area of research.

There is no available research data on the use of metal complexes of this compound in metal-catalyzed reactions.

There is no available research data on the use of the this compound macrocyclic scaffold for organocatalysis.

Materials Science Applications

In the realm of materials science, this compound is recognized as a significant component in polyamide systems, particularly Nylon 12. Its presence, though often as a byproduct of polymerization, has implications for the material's properties and its analysis, especially in recycled materials.

This compound is the cyclic trimer that forms during the synthesis of Nylon 12 from laurolactam. The formation of this and other cyclic oligomers is an inherent part of the ring-opening polymerization process. These cyclic byproducts can be present in the final polymer product and their concentration can influence the material's properties.

The presence of cyclic oligomers, including the trimer, is a known characteristic of polyamides. For instance, in Polyamide 6 (PA6), cyclic oligomers can constitute a significant fraction of the material. The specific distribution and concentration of these oligomers can vary depending on the manufacturing process and any subsequent treatments.

Typical Cyclic Oligomers in Polyamide Systems

Polyamide TypeCommon MonomerNotable Cyclic Oligomers
Nylon 12LaurolactamThis compound (Cyclic Trimer)
Nylon 6ε-CaprolactamCyclic Dimer, Trimer, and higher oligomers
Nylon 66Hexamethylenediamine and Adipic acidCyclic Monomer and Dimer

In the context of composites, the presence of such oligomers can influence the interface between the polymer matrix and reinforcing fillers. While specific studies on the effect of the Nylon 12 cyclic trimer on composite performance are limited, the general understanding is that low molecular weight components can affect properties such as melt viscosity.

The presence of cyclic oligomers like this compound is a critical consideration in the analysis of polyamide recyclates. The detection and quantification of these compounds can serve as markers for the presence of polyamides in mixed plastic waste streams. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are employed to identify and quantify these cyclic species.

The content of cyclic oligomers can impact the performance of both virgin and recycled polyamides. For example, a higher concentration of these low molecular weight species can potentially lead to a decrease in the melt viscosity of the polymer. In applications where polyamides are in contact with food, the migration of these cyclic compounds is a subject of regulatory interest. Therefore, understanding the composition and concentration of cyclic oligomers is essential for quality control and ensuring the safety of the final products.

Analytical Methods for Cyclic Oligomer Detection

Analytical TechniqueApplicationKey Findings
HPLC-MSIdentification and quantification of cyclic oligomers in food contact materials and recyclates.Allows for sensitive and specific detection of compounds like this compound.
GC-FIDDetection of the monomer laurolactam in food simulants.Suitable for more volatile components.
FT-IR and Raman ImagingAnalysis of crystalline surface precipitations on aged polyamides.Identified surface species as cyclic oligomers.

Analytical Chemistry Applications

The macrocyclic compound this compound has found a niche application in the field of analytical chemistry, primarily as a specific marker for the identification and differentiation of various polyamide (PA) types.

Utilization as a Marker Compound in Polymer Differentiation (e.g., PA 6, 6.6, 12)

This compound, which is the cyclic hexamer of Polyamide 6.6 (PA 6.6), serves as a crucial marker compound for distinguishing between different polyamide grades, particularly PA 6, PA 6.6, and PA 12, especially in the analysis of polyolefin recyclates. The presence and identification of specific cyclic oligomers are indicative of the type of polyamide present in a sample.

The differentiation of these polyamides is often challenging due to their similar chemical structures. However, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) have proven effective. In this context, this compound, along with other cyclic oligomers, acts as a unique identifier.

A study highlighted the use of HPLC coupled to drift-tube ion-mobility quadrupole time-of-flight mass spectrometry for the differentiation of PA 6, PA 6.6, and PA 12 contaminations in polyolefin-recyclates. This method utilizes the collision cross section (CCS) value of the marker compounds as an additional separation parameter, which allows for a clear distinction even between isomeric compounds that have the same exact mass. For instance, the cyclic hexamer of PA 6.6 (this compound) and the cyclic hexamer of PA 6 are isomers. While their chromatographic separation can be difficult, the use of ion-mobility mass spectrometry provides distinct CCS values, enabling their unambiguous identification.

The table below summarizes the key marker compounds used for the identification of different polyamide grades.

Polyamide TypeMarker CompoundChemical Formula
PA 6Cyclic trimer of ε-caprolactamC₁₈H₃₃N₃O₃
PA 6Cyclic pentamer of ε-caprolactamC₃₀H₅₅N₅O₅
PA 6.6Cyclic hexamer of adipic acid and hexamethylenediamineC₃₆H₆₉N₃O₃
PA 12Cyclic monomer of laurolactamC₁₂H₂₃NO
PA 12Cyclic dimer of laurolactamC₂₄H₄₆N₂O₂
PA 12Cyclic trimer of laurolactamC₃₆H₆₉N₃O₃

Selective Separation and Extraction Processes for Industrial or Environmental Targets

Currently, there is a lack of specific published research detailing the use of this compound or its derivatives in selective separation and extraction processes for industrial or environmental targets.

Sensing and Detection of Specific Molecular Species (excluding biological context)

There is no specific information available in the current scientific literature regarding the application of this compound as a sensing or detection agent for specific non-biological molecular species.

In a broader context, functionalized macrocycles are extensively studied for their potential in chemical sensing. By incorporating chromophores or fluorophores into the macrocyclic structure, or by utilizing their ability to modulate the electrochemical properties of a system upon guest binding, these compounds can be designed as selective sensors. The binding of a target analyte to the macrocycle can induce a measurable change in the spectroscopic or electrochemical signal, allowing for its detection and quantification. The principles of host-guest chemistry that govern selective binding in separation processes are also fundamental to the design of selective chemical sensors. Future research could explore the functionalization of this compound to develop novel sensors for specific industrial or environmental analytes.

Nanoscience and Nanotechnology Perspectives

The application of this compound in the fields of nanoscience and nanotechnology has not been reported in the existing literature.

From a theoretical standpoint, macrocyclic compounds can serve as building blocks in the bottom-up fabrication of nanostructures. Their defined shapes and sizes, along with the potential for self-assembly through non-covalent interactions, make them interesting candidates for the construction of nanoscale architectures. For instance, the self-assembly of macrocycles can lead to the formation of nanotubes, nanowires, or ordered monolayers on surfaces. These nanostructures could potentially find applications in areas such as nanoporous materials for filtration or catalysis, or as templates for the growth of other nanomaterials. However, any potential role for this compound in this domain remains speculative and awaits dedicated research and investigation.

Future Research Directions and Unaddressed Challenges in 1,14,27 Triazacyclononatriacontane 2,15,28 Trione Research

Development of Novel and More Efficient Synthetic Routes for Analogues

The synthesis of large macrocycles like 1,14,27-Triazacyclononatriacontane-2,15,28-trione is inherently challenging due to the entropic unfavorability of cyclizing long, linear precursors. Current methodologies often rely on high-dilution techniques to minimize intermolecular side reactions, which can be inefficient and not scalable. Future research should focus on developing more efficient and versatile synthetic routes.

One promising avenue is the exploration of template-directed synthesis. By using metal ions or other guest molecules to pre-organize the linear precursor into a conformation that favors intramolecular cyclization, the efficiency of the macrocyclization step could be significantly enhanced. Additionally, the development of novel catalytic systems for macrolactamization could provide milder and more selective reaction conditions. royalsocietypublishing.org

Furthermore, diversity-oriented synthesis (DOS) strategies could be employed to generate libraries of analogues with varied ring sizes, functional groups, and backbone architectures. cam.ac.uk Techniques such as the "Build/Couple/Pair" strategy could facilitate the rapid assembly of diverse macrocyclic structures, enabling a more systematic exploration of their properties. mdpi.com The use of microwave-assisted organic synthesis (MAOS) could also accelerate the synthesis of these complex molecules. researchgate.net

Synthetic StrategyPotential AdvantagesKey Challenges
Template-Directed SynthesisIncreased cyclization efficiency, potential for stereocontrol.Finding suitable templates, removal of the template post-synthesis.
Novel Catalytic SystemsMilder reaction conditions, higher yields, improved selectivity.Catalyst design and optimization, substrate scope.
Diversity-Oriented SynthesisRapid generation of diverse analogues for screening.Development of robust and high-throughput synthetic methods. nih.gov
Microwave-Assisted SynthesisReduced reaction times, potential for improved yields.Scale-up limitations, potential for side reactions at high temperatures.

Exploration of Advanced Functional Materials Based on the Macrocycle

The unique architecture of this compound, with its three amide functionalities and a large, flexible cavity, makes it an attractive building block for the construction of advanced functional materials. The amide groups can participate in hydrogen bonding, leading to the formation of self-assembled structures such as nanotubes, vesicles, or organogels.

Future research could focus on incorporating this macrocycle into metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). rsc.org The macrocycle could act as a porous building unit, creating materials with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. The incorporation of macrocycles into crystalline porous frameworks can create specific recognition sites for guest molecules. rsc.org

Furthermore, the synthesis of macrocyclic polyamides has been explored for their potential as antimicrobial agents. nih.gov Analogues of this compound could be designed and screened for biological activity. The large ring size might allow for novel mechanisms of action compared to smaller macrocyclic antibiotics.

Deeper Understanding of Structure-Reactivity and Structure-Function Relationships

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity and function is crucial for its rational design and application. The conformational flexibility of the large 39-membered ring will significantly influence its properties.

Studies on the reactivity of the amide bonds within the macrocycle are needed. Amides are generally stable functional groups, but their reactivity can be influenced by the local environment. chemistrysteps.comlibretexts.org The macrocyclic structure may impose constraints that alter the typical reactivity of the amide linkages. For instance, the proximity of the three amide groups could lead to cooperative effects in binding or catalysis.

Investigating the host-guest chemistry of this macrocycle is another important research direction. The large central cavity could potentially encapsulate a variety of guest molecules, from small organic compounds to metal ions. The binding affinity and selectivity will be highly dependent on the size, shape, and electronic properties of both the host and the guest. Understanding these interactions is key to developing applications in sensing, drug delivery, and catalysis.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

Advances in chemical synthesis and analysis offer exciting opportunities to accelerate research on this compound. Automated synthesis platforms could be used to prepare libraries of analogues for high-throughput screening. nih.gov This would enable a more rapid exploration of the structure-activity relationships.

In terms of analysis, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide detailed information about the three-dimensional structure and conformational dynamics of the macrocycle in the gas phase. In solution, advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can be used to study self-association and host-guest interactions.

The integration of microfluidic devices ("lab-on-a-chip") could enable the synthesis and analysis of these macrocycles on a small scale, reducing reagent consumption and allowing for rapid screening of reaction conditions.

Methodological Advancements in Characterization and Computational Modeling

The large size and flexibility of this compound present significant challenges for its characterization and computational modeling.

Characterization:

Solid-state characterization by single-crystal X-ray diffraction would provide definitive structural information, but obtaining suitable crystals of such a large and flexible molecule can be difficult. Advanced solid-state NMR techniques could provide structural insights even for non-crystalline materials.

Computational Modeling:

Computational methods are becoming increasingly powerful for studying the properties of macrocycles. diva-portal.org Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the macrocycle and to study its interactions with guest molecules or its self-assembly behavior. Density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule. rsc.org

A significant challenge in the computational modeling of large, flexible macrocycles is the vast conformational space that needs to be sampled. nih.gov The development of more efficient conformational search algorithms and the use of machine learning to predict low-energy conformations could greatly enhance the accuracy and feasibility of these studies. researchgate.net Physics-based pKa predictions can also be a valuable tool for understanding the behavior of such molecules in different pH environments. nih.gov

TechniqueApplication in Macrocycle ResearchChallenges
Single-Crystal X-ray DiffractionDefinitive 3D structure determination.Growing high-quality crystals of large, flexible molecules.
Advanced NMR SpectroscopyConformational analysis in solution, host-guest studies.Signal overlap and complexity in large molecules.
Mass SpectrometryMolecular weight determination, structural fragmentation analysis.Interpreting complex fragmentation patterns.
Molecular Dynamics SimulationsExploration of conformational space, self-assembly studies.Accurate force fields, extensive computational resources required.
Density Functional TheoryElectronic structure, reactivity analysis.Computational cost for large systems.

By addressing these future research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound and other large macrocyclic compounds, paving the way for new discoveries in materials science, medicine, and beyond.

Q & A

Q. How can environmental impact assessments be incorporated into the compound’s lifecycle analysis?

  • Methodological Answer : Apply green chemistry metrics (e.g., E-factor, atom economy) during synthesis optimization . Ecotoxicity screening using Daphnia magna or algal assays evaluates biodegradability, as outlined in OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.